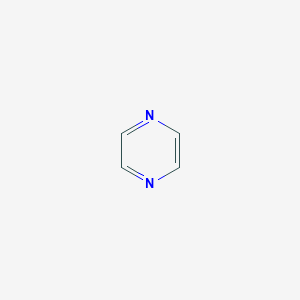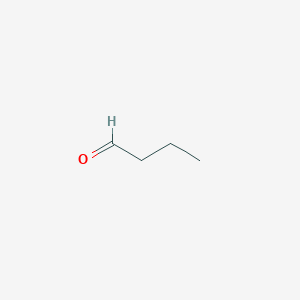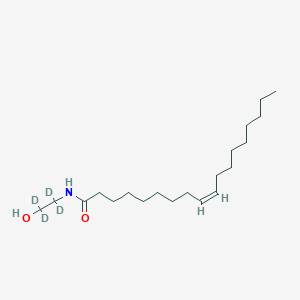![molecular formula C12H20OS B050212 3-[(2-Ethylhexyl)oxy]thiophene CAS No. 125300-69-8](/img/structure/B50212.png)
3-[(2-Ethylhexyl)oxy]thiophene
Vue d'ensemble
Description
3-[(2-Ethylhexyl)oxy]thiophene is a 3-alkylthiophene monomer . It can be used in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) .
Molecular Structure Analysis
The molecular formula of 3-[(2-Ethylhexyl)oxy]thiophene is C12H20OS . Its molecular weight is 196.35 or 212.35 depending on the specific compound structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Ethylhexyl)oxy]thiophene include a boiling point of 258.4±9.0 °C at 760 mmHg , and a density of 0.9±0.1 g/cm3 . The compound is in liquid form .Applications De Recherche Scientifique
Electrochromic Polymers : Alkyl-derivatized poly(3,4-ethylenedioxythiophenes), which are related to "3-[(2-Ethylhexyl)oxy]thiophene," have been synthesized for use in electrochromic devices. These materials exhibit electrochromism, changing color in response to electrical stimulation, which is useful in applications like smart windows and display technologies (Sankaran & Reynolds, 1997).
Polymer Solar Cells : Thiophene derivatives have been utilized in the fabrication of ternary blend polymer solar cells. These materials play a critical role in enhancing the power conversion efficiency of solar cells by providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li, & Zhan, 2014).
Palladium-Catalyzed Polymerization : The synthesis of poly(hexyl thiophene-3-carboxylate) using a palladium-catalyzed oxidative polycondensation method has been reported. This approach bypasses traditional functionalization requirements, leading to the generation of high-quality polymers (Gobalasingham, Noh, & Thompson, 2016).
Photovoltaic Applications : The synthesis of π-conjugated polymers containing thiophene and other moieties for use in organic photovoltaics has been explored. These materials show potential for high-performance photovoltaic devices due to their favorable energy levels and strong π–π stacking (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Conductive Polymers : The synthesis and characterization of various functionalized polythiophene films for electrodes in electronic devices have been conducted. These materials are significant for their electroactive and conductive properties (Welzel, Kossmehl, Boettcher, Engelmann, & Hunnius, 1997).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-ethylhexoxy)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OS/c1-3-5-6-11(4-2)9-13-12-7-8-14-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKRLIYPHRWOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560726 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylhexyl)oxy]thiophene | |
CAS RN |
125300-69-8 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)












